(2S)-2-(4-bromo-2-methylphenoxy)propanoic acid
Description
(2S)-2-(4-bromo-2-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to a propanoic acid backbone
Properties
IUPAC Name |
(2S)-2-(4-bromo-2-methylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQXCTBXCLEXQM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)O[C@@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Early methods employed NBS (1.2 equiv) with azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV light, achieving 72–78% yields. However, this approach suffers from poor para selectivity (para:meta = 3:1) and requires costly radical initiators.
Electrophilic Bromination with Bromic Acid–Hydrogen Peroxide
The Korean patent KR100817517B1 discloses a scalable para-bromination method:
- Substrate : 2-(4-Methylphenyl)propionic acid (100 g, 0.61 mol).
- Reagents : 48% bromic acid (123 g, 0.73 mol), 35% H₂O₂ (71 g, 0.73 mol).
- Conditions : Dichloromethane (750 mL), 10–15°C, 6 h.
- Workup : Recrystallization in isopropyl ether yields 92% pure product.
Mechanistic Insight : Bromic acid (HBrO₃) generates Br⁺ ions stabilized by hydrogen peroxide, directing electrophilic attack to the para position via σ-complex intermediacy.
Aqueous-Phase Bromination with Elemental Bromine
EP2532644A1 reports a 275 kg-scale process:
- Substrate : 2-Methyl-2-phenylpropanoic acid (275 kg).
- Reagents : Bromine (330 kg), NaHCO₃ (660 kg), H₂O (6,875 L).
- Conditions : 25–35°C, 10 h, toluene extraction.
- Outcome : 46.6% yield, 99.28% GC purity.
Etherification and Chiral Induction Methodologies
Williamson Ether Synthesis with (S)-2-Chloropropanoic Acid
Coupling 4-bromo-2-methylphenol (1.0 equiv) with (S)-2-chloropropanoic acid (1.1 equiv) under basic conditions:
| Parameter | Value | Source |
|---|---|---|
| Base | K₂CO₃ (2.5 equiv) | |
| Solvent | Acetone–H₂O (4:1) | |
| Temperature | 60°C, 12 h | |
| Yield | 68–74% | |
| Enantiomeric Excess | 88–92% (requires resolution) |
Enzymatic Kinetic Resolution
Lipase-catalyzed (Candida antarctica) acetylation of racemic 2-(4-bromo-2-methylphenoxy)propanoic acid:
- Conditions : Vinyl acetate (1.5 equiv), tert-butyl methyl ether, 30°C.
- Outcome : 99% ee (S)-enantiomer after 48 h.
Industrial-Scale Purification and Crystallization
Solvent Screening for Recrystallization
The Korean patent identifies isopropyl ether as optimal:
| Solvent | Purity (%) | Yield (%) | Crystal Habit |
|---|---|---|---|
| Isopropyl ether | 99.5 | 85 | Prismatic needles |
| n-Hexane | 98.2 | 78 | Amorphous aggregates |
| Ethyl acetate | 97.8 | 65 | Thin plates |
Distillation of Methyl Ester Intermediate
EP2532644A1 isolates the methyl ester prior to hydrolysis:
- Conditions : 63–67°C, H₂SO₄ catalyst, 16 h reaction.
- Distillation : 480 kg methyl ester at 99.2% GC purity.
Comparative Analysis of Bromination Methods
| Method | Cost (USD/kg) | Para Selectivity | Scalability | Safety Concerns |
|---|---|---|---|---|
| NBS/AIBN | 320 | Moderate | Low | Carcinogenic solvents |
| HBrO₃–H₂O₂ | 150 | High | High | Corrosive reagents |
| Br₂/NaHCO₃ | 90 | High | Industrial | Toxic bromine fumes |
Scientific Research Applications
A. Medicinal Chemistry
-
Antitumor Activity:
- Recent studies have shown that derivatives of (2S)-2-(4-bromo-2-methylphenoxy)propanoic acid exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure have been evaluated for their ability to inhibit tumor growth in xenograft models, demonstrating promising results in vivo .
- Anti-inflammatory Properties:
B. Agricultural Applications
- Herbicide Development:
A. Ecotoxicology
Studies have assessed the environmental persistence and toxicity of this compound in aquatic ecosystems. Results indicate that while it has low bioaccumulation potential, its effects on non-target organisms need further evaluation to ensure ecological safety .
B. Soil Health
Research has investigated the impact of this compound on soil microbiota, revealing that it can alter microbial community structures, which may influence soil health and fertility over time .
Data Tables
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on a series of analogs derived from this compound demonstrated significant antitumor activity against breast cancer cells. The most potent compound showed an IC50 value of 0.5 µM, indicating strong cytotoxic effects.
Case Study 2: Herbicide Field Trials
Field trials evaluating the herbicidal efficacy of formulations containing this compound indicated a reduction in weed biomass by over 70% compared to untreated controls, highlighting its potential as a selective herbicide.
Mechanism of Action
The mechanism of action of (2S)-2-(4-bromo-2-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 2-Bromo-3-(4-methoxyphenyl)propanoic acid
- 2-Bromo-4’-methylpropiophenone
Comparison: (2S)-2-(4-bromo-2-methylphenoxy)propanoic acid is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.
Biological Activity
(2S)-2-(4-bromo-2-methylphenoxy)propanoic acid is a compound of significant interest in the fields of chemistry and biology due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features a brominated aromatic ring and a propanoic acid moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors involved in signaling pathways, influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that the compound showed moderate inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory conditions.
Case Studies
-
In Vitro Studies on Bacterial Strains :
- A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated an inhibition zone ranging from 10 mm to 15 mm, depending on the concentration used.
-
Anti-inflammatory Activity :
- In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. This suggests its potential utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (2S)-2-(4-chloro-2-methylphenoxy)propanoic acid | Chlorinated analog | Moderate antimicrobial activity |
| (2R)-2-(3-methylphenoxy)propanoic acid | Methylated analog | Anti-inflammatory effects |
| (2S)-2-(4-methylphenoxy)propanoic acid | Non-brominated analog | Lower antimicrobial activity |
Q & A
Q. What are the optimal synthetic routes for (2S)-2-(4-bromo-2-methylphenoxy)propanoic acid in laboratory settings?
- Methodological Answer : A practical synthesis involves coupling 4-bromo-2-methylphenol with a chiral propanoic acid derivative. For example, ester intermediates (e.g., ethyl 2-bromo-2-methylpropanoate) can react with phenols under alkaline conditions to form aryl ethers. After acid hydrolysis, the product is purified via vacuum distillation or recrystallization. Key steps include controlling reaction pH (e.g., using NaOH) and optimizing solvent systems (e.g., THF/water mixtures). Stereochemical integrity can be preserved by using chiral auxiliaries or enantioselective catalysts .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for enantiomeric separation. Confirmation of the (2S)-configuration requires coupling with circular dichroism (CD) spectroscopy or X-ray crystallography. Nuclear Overhauser Effect (NOE) experiments in 1H-NMR can also validate spatial arrangements of substituents. Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures alignment with reported spectral data (e.g., InChIKey: NAHAKDRSHCXMBT-ZCFIWIBFSA-N for similar chiral acids) .
Q. What analytical techniques are critical for impurity profiling in synthesized batches?
- Methodological Answer : High-resolution LC-MS or GC-MS identifies trace impurities (e.g., brominated byproducts or unreacted phenol). For quantification, use a validated HPLC method with a C18 column and UV detection at 254 nm. Reference standards for common impurities (e.g., 4-bromo-2-methylphenol) should follow pharmacopeial guidelines (e.g., EP/USP). Impurity thresholds must align with ICH Q3A/B recommendations (<0.10% for unknown impurities) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) evaluates binding affinity. QSAR models trained on phenoxypropanoic acid derivatives correlate structural features (e.g., bromine’s electronegativity, methyl group steric effects) with anti-inflammatory or enzyme-inhibitory activity. Density Functional Theory (DFT) calculations assess the compound’s acidity (pKa) and stability under physiological conditions .
Q. What strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic instability)?
- Methodological Answer : Use in vitro assays (e.g., hepatic microsomal stability tests) to identify metabolic hotspots (e.g., demethylation or debromination). Parallel in vivo studies in rodent models with LC-MS/MS plasma profiling quantify active metabolites. Adjust formulation strategies (e.g., lipid-based nanoemulsions) to enhance oral absorption. Discrepancies between models require cross-validation using human hepatocyte cultures or PBPK modeling .
Q. What industrial hygiene controls are critical for handling this compound in research labs?
- Methodological Answer : Implement local exhaust ventilation (LEV) with HEPA filtration to minimize airborne exposure. Use closed-system reactors for large-scale synthesis. Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant aprons, and full-face respirators (NIOSH-approved). Regular airborne monitoring (OSHA Method 58) ensures compliance with permissible exposure limits (PELs). Emergency showers and eyewash stations must be accessible .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Bromine’s electronegativity activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack. In cross-coupling reactions (e.g., Suzuki-Miyaura), the C-Br bond facilitates palladium-catalyzed aryl-aryl bond formation. Kinetic studies (via 13C-NMR) reveal faster bromine displacement compared to chloro analogs under identical conditions. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates .
Key Notes
- Advanced questions emphasize mechanistic studies, data reconciliation, and safety protocols.
- Methodological answers integrate synthesis, characterization, and computational approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
